molecular formula C15H10BrFO B7768034 4-Bromo-4'-fluorochalcone

4-Bromo-4'-fluorochalcone

Cat. No.: B7768034
M. Wt: 305.14 g/mol
InChI Key: FAPZWXLSPXMLJB-XCVCLJGOSA-N
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Description

4-Bromo-4’-fluorochalcone: is an organic compound belonging to the chalcone family, characterized by the presence of a bromo group at the 4-position and a fluoro group at the 4’-position of the chalcone structure Chalcones are a type of flavonoid with a three-carbon α,β-unsaturated carbonyl system that links two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing chalcones, including 4-Bromo-4’-fluorochalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali. For 4-Bromo-4’-fluorochalcone, the reaction typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for 4-Bromo-4’-fluorochalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-4’-fluorochalcone can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the chalcone into corresponding epoxides or dihydrochalcones.

    Reduction: Reduction reactions can yield dihydrochalcones or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the bromo or fluoro groups.

Major Products Formed:

    Epoxides and dihydrochalcones: from oxidation.

    Reduced chalcones: from reduction.

    Substituted chalcones: from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-fluorochalcone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 4-Methoxychalcone
  • 4-Bromo-4’-methoxychalcone
  • 4-Fluorochalcone

Comparison:

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPZWXLSPXMLJB-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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